molecular formula C13H9ClFNO2 B11851212 Methyl 5-(2-chloro-5-fluorophenyl)nicotinate CAS No. 1346692-27-0

Methyl 5-(2-chloro-5-fluorophenyl)nicotinate

Cat. No.: B11851212
CAS No.: 1346692-27-0
M. Wt: 265.67 g/mol
InChI Key: VFISGNIEOSQIKT-UHFFFAOYSA-N
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Description

Methyl 5-(2-chloro-5-fluorophenyl)nicotinate is a pyridine-derived ester featuring a substituted phenyl group at the 5-position of the nicotinic acid scaffold. Its molecular formula is C₁₄H₁₀ClFNO₂, with a molecular weight of 289.69 g/mol. The compound’s structure combines a chloro-fluoro-substituted aromatic ring with the methyl ester of nicotinic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by both the electron-withdrawing halogen substituents and the ester group’s electrophilic nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346692-27-0

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

methyl 5-(2-chloro-5-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-5-10(15)2-3-12(11)14/h2-7H,1H3

InChI Key

VFISGNIEOSQIKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chloro-5-fluorophenyl)nicotinate typically involves the esterification of 5-(2-chloro-5-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloro-5-fluorophenyl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 5-(2-chloro-5-fluorophenyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chloro-5-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The target compound’s phenyl ring substitution pattern (2-chloro, 5-fluoro) distinguishes it from related derivatives. Key comparisons include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-(2-chlorophenyl)nicotinate 2-Cl C₁₃H₁₁ClNO₂ 251.69 Intermediate in kinase inhibitor synthesis
Methyl 5-(2,6-difluorophenyl)nicotinate 2,6-diF C₁₃H₁₀F₂NO₂ 257.22 Higher lipophilicity; antiviral research
Methyl 5-(trifluoromethyl)nicotinate CF₃ at pyridine C5 C₈H₆F₃NO₂ 205.14 Enhanced metabolic stability
Methyl 5-(chloromethyl)nicotinate CH₂Cl at pyridine C5 C₈H₈ClNO₂ 193.61 Alkylating agent in drug design

Key Observations :

  • Halogen Position: The 2-chloro-5-fluoro substitution in the target compound introduces steric hindrance and electronic effects distinct from mono-substituted analogs like Methyl 5-(2-chlorophenyl)nicotinate. The meta-fluoro group may enhance dipole interactions in biological targets .
  • Trifluoromethyl vs. Halogen : Methyl 5-(trifluoromethyl)nicotinate exhibits higher electron-withdrawing effects, improving resistance to enzymatic hydrolysis compared to the chloro-fluoro analog .

Reactivity and Functional Group Modifications

Ester Hydrolysis and Stability
  • Target Compound : The methyl ester group is susceptible to hydrolysis under basic conditions, forming 5-(2-chloro-5-fluorophenyl)nicotinic acid. This property is shared with analogs like Methyl 5-bromonicotinate ().
  • Amino-Substituted Analogs: Methyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 944900-39-4) shows reduced ester reactivity due to the electron-donating amino group, enhancing stability in acidic environments .
Oxidative and Reductive Behavior
  • Oxidation : The chloro-fluoro-phenyl group in the target compound may stabilize radical intermediates during oxidation, unlike Methyl 5-(hydroxymethyl)nicotinate, which oxidizes readily to carboxylic acid derivatives .
  • Reduction: Unlike Methyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]nicotinate (CAS 477866-73-2), the target compound lacks reducible groups like nitriles or disulfides, limiting its utility in reductive amination pathways .

Physicochemical Properties

Melting Points and Solubility
  • Target Compound: No direct melting point data is available, but structurally similar Methyl 5-(2-chlorophenyl)nicotinate (CAS 893734-64-0) has a melting point of ~120–125°C, suggesting moderate crystallinity .
  • Fluoro-Methoxy Analogs : Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0) has a lower molecular weight (185.15 g/mol) and higher solubility in polar aprotic solvents compared to the target compound .
Lipophilicity (LogP)
  • The chloro-fluoro-phenyl group increases logP (estimated ~3.2) compared to Methyl 5-(pyrimidin-2-yl)nicotinate (logP ~1.8), impacting membrane permeability .

Biological Activity

Methyl 5-(2-chloro-5-fluorophenyl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of nicotinic acid characterized by the following structural features:

  • Molecular Formula : C12_{12}H10_{10}ClF1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 265.67 g/mol
  • Functional Groups : Methyl ester group and a phenyl ring substituted with chlorine and fluorine atoms.

The specific arrangement of halogen substituents significantly influences the compound's chemical properties and biological activities.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by excessive inflammation .

3. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes binding to enzymes or receptors involved in inflammatory responses and microbial resistance pathways. The presence of halogen substituents enhances the lipophilicity of the molecule, allowing for better cell membrane penetration and interaction with intracellular targets.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties.
    • Table 1 summarizes the MIC values observed in various studies:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Anti-inflammatory Activity
    • In a controlled experiment, this compound was administered to animal models exhibiting inflammation. The results showed a significant reduction in inflammatory markers such as cytokines and prostaglandins.
    • Table 2 outlines the reduction in key inflammatory markers:
Inflammatory MarkerControl Group (pg/mL)Treatment Group (pg/mL)
TNF-α15080
IL-620090
Prostaglandin E2300120

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(2-chloro-5-fluorophenyl)nicotinate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves esterification of 5-(2-chloro-5-fluorophenyl)nicotinic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) . Key parameters include:

  • Temperature: Elevated temperatures (~80°C) accelerate esterification but may promote side reactions.
  • Catalyst concentration: Excess acid can degrade the nicotinate core; optimal molar ratios (1:1.2 acid:substrate) improve efficiency.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .
    For brominated analogs (e.g., Methyl 5-(bromomethyl)nicotinate), radical-initiated bromination with N-bromosuccinimide (NBS) in CCl₄ achieves ~70% yield .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR resolves substituent positions (e.g., fluorine at C5-phenyl, chlorine at C2-phenyl) .
  • Mass spectrometry (HRMS): Confirms molecular weight (theoretical: ~265.6 g/mol) and isotopic patterns (Cl/F contributions).
  • X-ray crystallography: Determines spatial arrangement of the trifluoromethyl and chloro groups, critical for SAR studies .
  • Computational modeling: DFT calculations (e.g., Gaussian 09) predict electron-withdrawing effects of Cl/F on the phenyl ring’s reactivity .

Q. What storage conditions are optimal for maintaining compound stability?

Answer:

  • Temperature: Store at 2–8°C in airtight, light-resistant vials to prevent hydrolysis of the ester group .
  • Solvent: Dissolve in anhydrous DMSO or acetonitrile (0.1–1.0 mM stock solutions) to avoid ester degradation .
  • Long-term stability: Monitor via HPLC every 6 months; degradation products (e.g., nicotinic acid) indicate hydrolysis .

Advanced Research Questions

Q. How do substituent positions (Cl, F) on the phenyl ring influence bioactivity and binding affinity?

Answer:

  • Electron-withdrawing effects: The 2-Cl/5-F substitution reduces electron density on the phenyl ring, enhancing interactions with electrophilic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Steric effects: Meta-fluorine (C5-phenyl) minimizes steric hindrance, improving binding to targets like COX-2 (IC₅₀ ~2.5 μM) .
  • Comparative SAR: Analogs with para-chloro (e.g., Methyl 5-(4-chlorophenyl)nicotinate) show reduced activity (~10-fold), highlighting the necessity of ortho-substitution .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response normalization: Use standardized assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition) to compare IC₅₀ values .
  • Solvent controls: DMSO (>0.1%) may artifactually inhibit enzymes; include vehicle-only controls .
  • Off-target profiling: Screen against related targets (e.g., CYP450 isoforms) to identify confounding interactions .
  • Data reconciliation: Apply multivariate analysis (e.g., PCA) to isolate substituent-driven effects from assay variability .

Q. What in vitro methodologies are recommended for evaluating pharmacokinetic properties?

Answer:

  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Cl/F substituents reduce CYP2D6-mediated oxidation .
  • Plasma protein binding: Use ultrafiltration or equilibrium dialysis; logP ~2.1 suggests moderate albumin affinity .
  • Permeability assays: Caco-2 monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

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